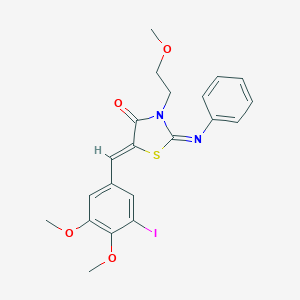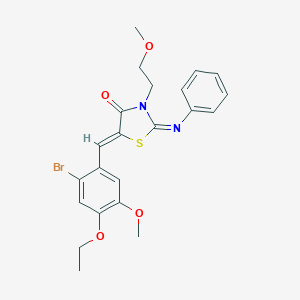![molecular formula C22H17F3N2OS B306656 4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)
4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit interesting biochemical and physiological effects.
作用机制
The mechanism of action of 4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the death of cancer cells and thus, has potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. In vitro studies have shown that this compound has potent antioxidant activity, which may be beneficial in the treatment of various diseases such as cardiovascular disease and neurodegenerative diseases. Additionally, it has also been found to exhibit anti-inflammatory activity, which may be useful in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One of the advantages of using 4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide in lab experiments is its unique chemical structure, which makes it a potential candidate for the development of new drugs. Additionally, it has been found to exhibit interesting biochemical and physiological effects, which may be useful in the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on 4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide. One potential direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs. Additionally, more studies are needed to determine its potential applications in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the potential toxicity of this compound should be further investigated to determine its safety for use in humans.
合成方法
The synthesis of 4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide involves the reaction of 2-(trifluoromethyl)benzaldehyde and 4-(phenylsulfanyl)methylbenzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide has been studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to exhibit promising activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Additionally, it has also been studied for its potential applications in the treatment of various other diseases such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C22H17F3N2OS |
|---|---|
分子量 |
414.4 g/mol |
IUPAC 名称 |
4-(phenylsulfanylmethyl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H17F3N2OS/c23-22(24,25)20-9-5-4-6-18(20)14-26-27-21(28)17-12-10-16(11-13-17)15-29-19-7-2-1-3-8-19/h1-14H,15H2,(H,27,28)/b26-14+ |
InChI 键 |
ZGDFPSIWPMMNFY-VULFUBBASA-N |
手性 SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3C(F)(F)F |
SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3C(F)(F)F |
规范 SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-5-(3-{(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B306576.png)
![(2Z,5Z)-5-[2-(butan-2-yloxy)-3-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306577.png)

![2-(5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306580.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306582.png)
![N-(4-fluorophenyl)-2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B306583.png)
![2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306587.png)
![2-{(5Z)-2,4-dioxo-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306588.png)

![2-{5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306590.png)
![2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306591.png)

![(2Z,5Z)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306595.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306596.png)